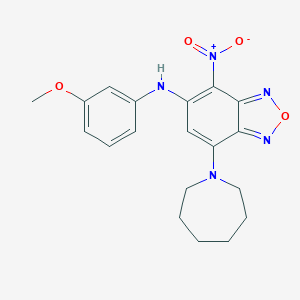
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the benzoxadiazole family This compound is characterized by its unique structure, which includes an azepane ring, a nitro group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Methoxyaniline Moiety: The methoxyaniline group is attached through nucleophilic substitution reactions, often using aniline derivatives and suitable leaving groups.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated compounds, acids, and bases are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of various oxygenated products.
Scientific Research Applications
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 7-(1-Azepanyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 1-[4-[1-azepanyl(oxo)methyl]-1-piperidinyl]-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone
Uniqueness
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of functional groups and structural features The presence of the azepane ring, nitro group, and methoxyaniline moiety imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C19H21N5O4/c1-27-14-8-6-7-13(11-14)20-15-12-16(23-9-4-2-3-5-10-23)17-18(22-28-21-17)19(15)24(25)26/h6-8,11-12,20H,2-5,9-10H2,1H3 |
InChI Key |
CQNDSZSQCODMQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzylsulfanyl)-5-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]methyl}-4H-1,2,4-triazol-4-ylamine](/img/structure/B314646.png)
![2-[({5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314648.png)
![5,7-Dimethyl-2-[({5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314649.png)
![2-[({5-[(3-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314650.png)
![2-[({5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314652.png)
![2-(Allylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B314656.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl octyl sulfide](/img/structure/B314659.png)
![2-(BUTYLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B314660.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B314663.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B314664.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B314665.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B314666.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-{3-nitrobenzylidene}acetohydrazide](/img/structure/B314668.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B314669.png)
